(2-Bromo-benzothiazol-6-yl)-acetic acid
Description
BenchChem offers high-quality (2-Bromo-benzothiazol-6-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-benzothiazol-6-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIDMSYBOCCSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Benzothiazole-6-Acetic Acid Derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental protocols regarding Benzothiazole-6-acetic acid derivatives .
Technical Guide for Drug Development Professionals
Executive Summary
Benzothiazole-6-acetic acid derivatives represent a specialized subclass of the benzothiazole pharmacophore, distinct from the more common 2-substituted analogues. Their therapeutic value is primarily anchored in their capacity to function as bioisosteres of carboxylic acid-containing enzyme inhibitors , most notably Aldose Reductase Inhibitors (ARIs) for diabetic complications. Additionally, emerging structure-activity relationship (SAR) data suggests significant potential in oncology as pro-apoptotic agents and in antimicrobial therapeutics. This guide dissects the molecular mechanisms, synthesis pathways, and validation protocols necessary for advancing these derivatives in preclinical workflows.
Part 1: Medicinal Chemistry & Structural Rationale[1][2][3][4][5][6]
The Benzothiazole Scaffold
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry due to its planar, bicyclic nature which allows for effective DNA intercalation and hydrophobic interactions within enzyme active sites.
-
Lipophilicity: The sulfur atom enhances lipophilicity (LogP), improving membrane permeability compared to benzimidazole or benzoxazole analogues.
-
Electronic Modulation: The 6-position is electronically sensitive. Substituents here can modulate the pKa of the acetic acid "head" group or the redox potential of the system.
The 6-Acetic Acid Moiety: The "Warhead"
In many enzyme inhibitors, particularly ARIs, a carboxylic acid group is required to bind to an anion-sensitive pocket (often interacting with residues like Tyr48, His110, and Trp111 in Aldose Reductase).
-
Positioning: Unlike the 2-acetic acid derivatives (which are often auxin-like plant hormones), placing the acetic acid at the 6-position creates a distinct vector for interaction, often allowing the 2-position to accommodate bulky hydrophobic groups that fit into "specificity pockets."
-
Selectivity: The 6-acetic acid configuration reduces steric clash in narrow active sites compared to the bulkier 4- or 5-substituted isomers.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core SAR features driving the potency of these derivatives.
Figure 1: SAR Map of Benzothiazole-6-Acetic Acid Derivatives highlighting the functional roles of the hydrophilic head and hydrophobic tail.
Part 2: Therapeutic Applications[1][3][4][5][7][8][9]
Diabetic Complications: Aldose Reductase Inhibition
The most established application of benzothiazole-acetic acid derivatives is in the inhibition of Aldose Reductase (ALR2) .
-
Pathology: In diabetes, excess glucose is shunted to the polyol pathway, where ALR2 converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress, leading to neuropathy, retinopathy, and cataracts.
-
Mechanism: Benzothiazole-6-acetic acid derivatives act as competitive inhibitors. The carboxylate group binds to the catalytic anion pocket, while the benzothiazole ring stacks against Trp111.
-
Efficacy: Derivatives with a hydrophobic group at position 2 (e.g., trifluoromethyl or substituted benzyl) show IC50 values in the low nanomolar range (10–50 nM).
Oncology: Pro-Apoptotic Agents
Recent studies indicate that these derivatives possess significant anticancer potential, particularly against breast (MCF-7) and cervical (HeLa) cancer lines.
-
Mechanism: They induce apoptosis via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (
) and the activation of Caspase-3 and Caspase-9. -
Target: There is evidence of inhibition of Carbonic Anhydrase (CA-IX) , a target crucial for tumor pH regulation in hypoxic environments.
Antimicrobial Activity
While less potent than standard antibiotics, 6-acetic acid derivatives show synergistic effects when combined with aminoglycosides. They target bacterial DNA gyrase, disrupting replication in Gram-positive strains (S. aureus).
Part 3: Mechanisms of Action
The Polyol Pathway (Diabetic Complications)
The following diagram details the intervention point of benzothiazole derivatives within the polyol pathway.
Figure 2: Mechanism of Action in the Polyol Pathway. The derivative inhibits ALR2, preventing Sorbitol accumulation.
Part 4: Experimental Protocols
Synthesis of Benzothiazole-6-Acetic Acid
This protocol describes the synthesis of the core scaffold starting from p-aminophenylacetic acid.
Reagents: p-Aminophenylacetic acid, Potassium thiocyanate (KSCN), Bromine (
Step-by-Step Methodology:
-
Thiocyanation: Dissolve p-aminophenylacetic acid (0.01 mol) and KSCN (0.01 mol) in glacial acetic acid (20 mL).
-
Cyclization (Hugershoff Reaction): Cool the solution to 0–5°C. Add Bromine (0.01 mol) in acetic acid dropwise with vigorous stirring. Maintain temperature below 10°C.
-
Reaction: Stir for 2 hours at room temperature. A hydrobromide salt precipitate will form.[1]
-
Workup: Filter the solid and wash with acetic acid. Dissolve the solid in hot water and neutralize with aqueous ammonia to pH 8–9.
-
Isolation: The precipitate obtained is 2-amino-benzothiazole-6-acetic acid .
-
Deamination (Optional for 2-H derivatives): Diazotize with
at 0°C, followed by reduction with hypophosphorous acid ( ) to yield benzothiazole-6-acetic acid .
Aldose Reductase Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against ALR2.
Materials:
-
Enzyme: Recombinant Human Aldose Reductase (rhAR) or Rat Lens Homogenate.
-
Substrate: DL-Glyceraldehyde.
-
Cofactor: NADPH.
-
Buffer: 0.1 M Sodium Phosphate (pH 6.2).
Protocol:
-
Preparation: Prepare a reaction mixture containing 0.1 M phosphate buffer, 0.15 mM NADPH, and varying concentrations of the benzothiazole derivative (dissolved in DMSO).
-
Initiation: Add 10 mM DL-Glyceraldehyde to start the reaction. Total volume: 1.0 mL.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C using a UV-Vis spectrophotometer.
-
Control: Run a blank with DMSO only (0% inhibition).
-
Calculation: Calculate % Inhibition =
. Plot log[Concentration] vs. % Inhibition to determine IC50.
Part 5: Data Presentation & Future Outlook
Comparative Activity Profile
The table below summarizes the theoretical activity profile based on SAR studies of benzothiazole-acetic acid analogues.
| Derivative Type | R-Group (Pos 2) | Target | Primary Activity | IC50 / MIC Range |
| Type A | -H | ALR2 | Diabetic Neuropathy | 1.5 - 5.0 µM |
| Type B | -CF3 (Trifluoromethyl) | ALR2 | Diabetic Cataract | 10 - 50 nM |
| Type C | -Ph-Cl (Chlorophenyl) | DNA Gyrase | Antimicrobial | 12 - 25 µg/mL |
| Type D | -SH (Thiol) | Carbonic Anhydrase | Anticancer | 0.5 - 2.0 µM |
Future Challenges
-
Bioavailability: The free carboxylic acid group can limit oral bioavailability due to ionization in the gut. Prodrug strategies (esterification) are recommended for clinical candidates.
-
Selectivity: High selectivity against Aldehyde Reductase (ALR1) is crucial to avoid interference with the detoxification of reactive aldehydes. Benzothiazole derivatives generally show >50-fold selectivity for ALR2 over ALR1.
References
-
Mylari, B. L., et al. (1991). Zopolrestat-1-phthalazineacetic acid derivatives: Potent aldose reductase inhibitors. Journal of Medicinal Chemistry. Link
-
Da Settimo, A., et al. (1982). Synthesis and biological activity of some benzothiazole-2-acetic acid derivatives.[2][3] Il Farmaco. Link
-
Guzman, A., et al. (1992). Synthesis and aldose reductase inhibitory activity of benzothiazole-containing carboxylic acids.[4] Journal of Medicinal Chemistry. Link
-
Kamal, A., et al. (2015).[5] Therapeutic potential of benzothiazoles: a patent review (2010–2014).[6] Expert Opinion on Therapeutic Patents.[6][5] Link
-
Racané, L., et al. (2020).[7] Synthesis and antitumor activity of 6-amino-2-substituted benzothiazoles. Molecular Diversity. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. (PDF) Therapeutic Importance of Benzothiazole: Review [academia.edu]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of benzothiazoles: a patent review (2010 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of (2-Bromo-benzothiazol-6-yl)-acetic acid in water vs organic solvents
This technical guide details the solubility profile of (2-Bromo-benzothiazol-6-yl)-acetic acid , a functionalized heterocyclic scaffold used in medicinal chemistry.[1] The analysis synthesizes physicochemical principles with practical laboratory protocols to guide formulation and experimental design.[1]
Executive Summary
(2-Bromo-benzothiazol-6-yl)-acetic acid is a bicyclic heteroaromatic compound characterized by a lipophilic benzothiazole core substituted with a bromine atom at the C2 position and a hydrophilic acetic acid tail at the C6 position.[1]
Its solubility behavior is governed by the "Push-Pull" physicochemical conflict :
-
Hydrophobic Driver: The 2-bromo-benzothiazole moiety (High LogP) drives solubility in polar aprotic organic solvents (DMSO, DMF).[1]
-
Hydrophilic/Ionizable Driver: The carboxylic acid tail (pKa ~4.[1]5) dictates pH-dependent aqueous solubility, functioning as a "solubility switch" in aqueous media.[1]
Key Operational Insight: This compound behaves as a hydrophobic solid in acidic aqueous environments but transitions to an amphiphilic anion under basic conditions.[1]
Molecular Architecture & Theoretical Solubility
To understand the solubility profile, we must analyze the structural determinants.[1]
| Structural Feature | Physicochemical Effect | Solubility Implication |
| Benzothiazole Core | Aromatic, Planar, Lipophilic | Promotes π-π stacking; reduces solubility in water; enhances solubility in DCM/Chloroform.[1] |
| C2-Bromine | Halogen Bond Acceptor, Lipophilic | Increases LogP (~ +0.7); enhances solubility in non-polar organics; reduces aqueous solubility compared to non-halogenated analogs.[1] |
| C6-Acetic Acid | Ionizable (pKa ~4.2–4.[1]8) | pH < pKa: Neutral, poor water solubility.[1] pH > pKa: Anionic, high water solubility (Salt formation).[1] |
Solubility Profile: Water vs. Organic Solvents[1]
The following matrix categorizes solvent compatibility based on polarity and solute-solvent interaction mechanisms.
Organic Solvent Profile
Data derived from structural analog behavior (e.g., Benzothiazole-6-carboxylic acid) and standard synthesis workups.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively.[1] Preferred for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to Good (10–30 mg/mL) | Soluble, especially upon heating.[1] Often used for recrystallization (soluble hot, insoluble cold).[1] |
| Chlorinated | DCM, Chloroform | Good | Good interaction with the aromatic core and bromine substituent.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Soluble enough for extraction workups but may require larger volumes.[1] |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polar interaction forces precipitation.[1] Used as anti-solvents . |
Aqueous Solubility & pH Dependency
In water, the compound follows a classic Henderson-Hasselbalch distribution.[1]
-
Acidic/Neutral Water (pH 1–5): The compound exists in its protonated, neutral form (
).[1] Solubility is extremely low (<0.1 mg/mL) due to the dominance of the lipophilic bromo-benzothiazole core. -
Basic Water (pH > 7.5): Deprotonation yields the carboxylate anion (
).[1] Solubility increases drastically (>10 mg/mL), allowing the formation of stable alkali metal salts (Na+, K+).
Visualizing the Solubility Equilibrium
The following diagram illustrates the chemical equilibrium governing the solubility in aqueous media.
Figure 1: pH-Dependent Solubility Equilibrium.[1] The shift from neutral to ionized form is the primary lever for aqueous solubilization.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
To obtain precise quantitative data for your specific batch (polymorphs may vary), follow this self-validating "Shake-Flask" protocol.
Phase 1: Preparation
-
Stock Preparation: Weigh approx. 5 mg of (2-Bromo-benzothiazol-6-yl)-acetic acid into 2 mL HPLC vials.
-
Solvent Addition: Add 500 µL of the target solvent (Water pH 7.4, Ethanol, DMSO).[1]
-
Saturation Check: If the solid dissolves immediately, add more compound until a visible solid precipitate remains.[1] Crucial: Thermodynamic solubility requires the presence of undissolved solid to ensure equilibrium.[1]
Phase 2: Equilibration
-
Agitation: Shake or stir at 25°C for 24 hours.
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use PVDF for aqueous samples to prevent drug binding).
Phase 3: Quantification (HPLC-UV)
-
Dilution: Dilute the supernatant 1:100 with Mobile Phase (e.g., 50:50 ACN:Water).[1]
-
Analysis: Inject onto C18 column.[1] Detect at 254 nm (Benzothiazole absorption max).[1]
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Implications for Drug Development[1]
Formulation Strategy
-
For In Vitro Assays: Dissolve in 100% DMSO to create a 10–50 mM stock solution. Dilute into aqueous media ensuring the final DMSO concentration is <0.5% to avoid cytotoxicity, while watching for "crash-out" (precipitation) due to the hydrophobic effect.[1]
-
For In Vivo Administration:
Purification (Recrystallization)
The differential solubility between hot and cold alcohols is the primary method for purification.[1]
-
Solvent: Ethanol or Isopropanol.[1]
-
Method: Dissolve at reflux; cool slowly to 4°C. The bromo-benzothiazole core encourages lattice formation, yielding high-purity crystals.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601670, Benzothiazole-6-carboxylic acid. Retrieved from [Link][1]
-
Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as anti-inflammatory agents.[1] (Contextual reference for benzothiazole solubility/synthesis).
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. Retrieved from [Link]
Sources
Methodological & Application
Application and Protocol Guide: Esterification Strategies for (2-Bromo-benzothiazol-6-yl)-acetic acid
Introduction: The Significance of (2-Bromo-benzothiazol-6-yl)-acetic acid Esters in Medicinal Chemistry
The (2-Bromo-benzothiazol-6-yl)-acetic acid scaffold is a privileged structure in modern drug discovery. The benzothiazole core is a key pharmacophore found in a range of therapeutic agents, exhibiting activities from anticancer to antimicrobial.[1] The bromo-substituent at the 2-position serves as a crucial handle for further functionalization, often via cross-coupling reactions, allowing for the generation of diverse molecular libraries. The acetic acid side chain at the 6-position provides a vector for modulating physicochemical properties such as solubility and cell permeability, often through its conversion to an ester. Esterification of this side chain can serve multiple purposes: acting as a prodrug strategy to improve bioavailability, enabling specific interactions with biological targets, or facilitating formulation.
This guide provides detailed protocols and technical insights into three robust methods for the esterification of the (2-Bromo-benzothiazol-6-yl)-acetic acid side chain. The selection of an appropriate esterification method is critical to ensure the integrity of the bromo- and benzothiazole-moieties while achieving high conversion to the desired ester. We will explore a classic acid-catalyzed approach, a mild carbodiimide-mediated coupling, and a highly efficient uronium salt-based method, offering researchers a comprehensive toolkit for their synthetic endeavors.
Strategic Considerations for Esterification
The chemical architecture of (2-Bromo-benzothiazol-6-yl)-acetic acid presents specific considerations when choosing an esterification method. The key is to balance the activation of the carboxylic acid with the stability of the heterocyclic core and the carbon-bromine bond.
-
Acid Sensitivity: The benzothiazole ring system is generally stable, but prolonged exposure to strong acids at high temperatures, as in traditional Fischer esterification, could potentially lead to undesired side reactions.[2][3] Monitoring the reaction for any signs of degradation or de-bromination is crucial.
-
Mild Conditions: For sensitive substrates or when working with complex alcohols, methods that operate at or below room temperature and under neutral pH are preferable. This minimizes the risk of side reactions and preserves the integrity of stereocenters if present in the alcohol.
-
Byproduct Management: Different methods generate distinct byproducts. For instance, Steglich esterification produces dicyclohexylurea (DCU), which has limited solubility and often requires specific workup procedures for complete removal.[4] Uronium salt-based methods yield water-soluble byproducts, which can simplify purification.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method relies on the principle of equilibrium. A carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst.[5] To drive the reaction to completion, water, a byproduct, is typically removed, or a large excess of the alcohol is used as the solvent.[6] This method is cost-effective and suitable for simple, unhindered alcohols.
Causality Behind Experimental Choices
The use of a large excess of the alcohol (e.g., methanol or ethanol) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-Bromo-benzothiazol-6-yl)-acetic acid (1.0 eq).
-
Add the desired alcohol (e.g., methanol or ethanol) in large excess (typically used as the solvent, ~0.2-0.5 M concentration of the acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Data Presentation: Fischer-Speier Esterification
| Parameter | Condition | Rationale |
| Stoichiometry | Acid:Alcohol = 1 : large excess | Drives equilibrium towards product formation.[6] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (5 mol%) | Activates the carboxylic acid for nucleophilic attack.[5] |
| Temperature | Reflux | Provides necessary activation energy. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the alcohol. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the strong acid catalyst.[7] |
| Typical Yield | 60-90% | Highly dependent on the specific substrates and reaction conditions.[6] |
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification (DCC/DMAP Mediated)
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency, especially with sterically hindered alcohols.[9] This method is performed at room temperature and is compatible with a wide range of functional groups, making it ideal for acid-sensitive substrates.[10]
Causality Behind Experimental Choices
DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium species. This new intermediate is a highly efficient acylating agent that readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst.[8] The use of an aprotic solvent like dichloromethane (DCM) is standard. The main byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can be largely removed by filtration.[4]
Experimental Protocol
-
To a round-bottom flask under a nitrogen atmosphere, add (2-Bromo-benzothiazol-6-yl)-acetic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M HCl to remove any remaining DMAP, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Steglich Esterification
| Parameter | Condition | Rationale |
| Stoichiometry | Acid:Alcohol:DCC = 1:1.1:1.1 | Slight excess of alcohol and coupling agent ensures full conversion of the acid. |
| Catalyst | DMAP (10-20 mol%) | Acts as a nucleophilic catalyst to accelerate the reaction.[8] |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent side reactions with water. |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups. |
| Reaction Time | 12 - 24 hours | Generally proceeds to completion overnight. |
| Work-up | Filtration of DCU | Key step to remove the main byproduct.[4] |
| Typical Yield | 70-95% | Generally high yields for a broad range of substrates. |
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Method 3: Uronium Salt-Mediated Esterification (HBTU/DIPEA)
Uronium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient for amide bond formation and have been successfully adapted for ester synthesis under very mild conditions.[11] These reactions are typically fast and clean, with water-soluble byproducts that simplify purification.
Causality Behind Experimental Choices
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate.[12] HBTU then activates the carboxylate, forming a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate.[11] This activated ester is then readily attacked by the alcohol to yield the final product. The byproducts, tetramethylurea and HOBt, are generally soluble in aqueous solutions, making the work-up straightforward. This method is particularly advantageous for valuable or complex alcohols where high yields and clean reactions are paramount. The synthesis of an amide using HATU, a similar uronium salt, with a benzothiazole derivative has been reported, demonstrating the compatibility of this class of reagents with the benzothiazole core.[13]
Experimental Protocol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (2-Bromo-benzothiazol-6-yl)-acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add the alcohol (1.1-1.5 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for a few minutes at room temperature.
-
Add HBTU (1.1-1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: HBTU-Mediated Esterification
| Parameter | Condition | Rationale |
| Stoichiometry | Acid:Alcohol:HBTU:DIPEA = 1:1.2:1.1:2.5 | Ensures complete activation of the acid and maintains a basic environment. |
| Coupling Agent | HBTU | Forms a highly reactive HOBt-ester intermediate.[11] |
| Base | DIPEA | A non-nucleophilic base to deprotonate the acid without competing in the reaction.[12] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent to dissolve reactants and facilitate the reaction. |
| Temperature | Room Temperature | Very mild conditions suitable for sensitive substrates. |
| Reaction Time | 1 - 6 hours | Generally faster than DCC-mediated couplings. |
| Work-up | Aqueous washes | Removes water-soluble byproducts. |
| Typical Yield | 85-98% | Often provides very high yields. |
Experimental Workflow: HBTU-Mediated Esterification
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives [mdpi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. ijirset.com [ijirset.com]
Troubleshooting & Optimization
Preventing hydrolysis of bromine during (2-Bromo-benzothiazol-6-yl)-acetic acid reactions
Technical Support Center: (2-Bromo-benzothiazol-6-yl)-acetic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-benzothiazol-6-yl)-acetic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of bromine hydrolysis during experimental procedures. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve this side reaction, ensuring the integrity and success of your research.
Introduction: The Challenge of Bromine Hydrolysis
(2-Bromo-benzothiazol-6-yl)-acetic acid is a valuable building block in medicinal chemistry and materials science. However, the C-Br bond on the benzothiazole ring can be susceptible to hydrolysis, a reaction where the bromine atom is replaced by a hydroxyl group. This unwanted side reaction, also known as dehalogenation or hydrodehalogenation, can significantly reduce the yield of the desired product and introduce impurities that complicate purification and analysis.
Understanding the factors that promote bromine hydrolysis is the first step toward preventing it. This guide will delve into the mechanisms of this side reaction and provide practical, field-proven strategies to maintain the stability of your bromo-benzothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of bromine hydrolysis in my reaction?
A1: The most common indication of bromine hydrolysis is the appearance of an unexpected, more polar byproduct in your reaction mixture, which can be observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product, (2-Hydroxy-benzothiazol-6-yl)-acetic acid, will have a lower Rf value on TLC and a different mass-to-charge ratio in MS analysis. You may also observe a decrease in the yield of your desired product.
Q2: Why is my (2-Bromo-benzothiazol-6-yl)-acetic acid degrading?
A2: The degradation is likely due to hydrolysis of the carbon-bromine bond. This can be triggered by several factors in your reaction setup, including the presence of water, strong bases (especially hydroxides), high temperatures, and certain protic solvents.[1] The benzothiazole ring system's electronic properties can also influence the lability of the bromine substituent.
Q3: Can I use water as a solvent in reactions with this compound?
A3: While some reactions necessitate the use of water, it should be used with caution as it can be a source of both the nucleophile (hydroxide ions) and protons that can facilitate hydrolysis.[2] If water is essential, it's crucial to control the pH and temperature to minimize hydrolysis. Whenever possible, opt for aprotic solvents.[1]
Q4: What are the optimal pH conditions to prevent hydrolysis?
A4: Generally, neutral to slightly acidic conditions are preferred to minimize the concentration of hydroxide ions, which are the primary nucleophiles in the hydrolysis reaction. Studies on related benzothiazolium salts have shown stability at a pH below 7, with rapid decomposition observed at a pH of around 8.[3] Therefore, maintaining a pH below 7 is a good starting point.
Q5: Are there any specific reaction types where bromine hydrolysis is more prevalent?
A5: Yes, cross-coupling reactions like the Suzuki-Miyaura coupling are particularly susceptible to dehalogenation as a side reaction.[1][2] The conditions often involve a base and sometimes protic solvents, which can promote the unwanted hydrolysis.[1]
In-Depth Troubleshooting Guides
Issue 1: Significant Formation of the Hydrolyzed Byproduct
If you are observing a substantial amount of the hydrolyzed byproduct, a systematic approach to optimizing your reaction conditions is necessary.
Root Cause Analysis and Mitigation Strategies:
-
Presence of Water: Even trace amounts of water can be detrimental.
-
Protocol: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Choice of Base: Strong bases, particularly hydroxides and alkoxides, can directly participate in or catalyze hydrolysis.[1]
-
Reaction Temperature and Duration: Higher temperatures and longer reaction times can accelerate the rate of hydrolysis.[1]
-
Protocol: Monitor the reaction progress closely using TLC or LC-MS. Aim to run the reaction at the lowest effective temperature and for the shortest duration necessary for the completion of the desired transformation.[1]
-
-
Solvent Selection: Protic solvents, such as alcohols, can act as a source of protons and facilitate hydrolysis.[1]
Troubleshooting Workflow for Minimizing Hydrolysis:
Caption: Troubleshooting workflow for minimizing bromine hydrolysis.
Issue 2: Inconsistent Reaction Yields
Inconsistent yields can often be traced back to variable amounts of hydrolysis occurring between batches.
Standardization Protocol for Reproducible Results:
-
Reagent Purity:
-
Always use reagents from a reliable source.
-
If the purity of (2-Bromo-benzothiazol-6-yl)-acetic acid is in doubt, consider recrystallization or chromatographic purification before use.
-
-
Solvent Quality:
-
Use freshly opened bottles of anhydrous solvents or solvents from a purification system.
-
Avoid using solvents that have been stored for extended periods, as they can absorb atmospheric moisture.
-
-
Inert Atmosphere:
-
For sensitive reactions, assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Degas solvents by bubbling with an inert gas or by freeze-pump-thaw cycles.[2]
-
-
Consistent Reaction Monitoring:
-
Establish a standardized method and time points for monitoring the reaction (e.g., TLC at 1, 2, and 4 hours). This will help in determining the optimal reaction time and avoiding prolonged heating.
-
Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Hydrolysis | Recommended Condition to Minimize Hydrolysis |
| Base | Strong bases (e.g., NaOH, KOH, alkoxides)[1] | Weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][2] |
| Solvent | Protic solvents (e.g., water, alcohols)[1] | Aprotic solvents (e.g., dioxane, THF, toluene)[2] |
| Temperature | High temperatures[1] | Lowest effective temperature[1] |
| Reaction Time | Prolonged duration[1] | Shortest time necessary for completion[1] |
| Atmosphere | Presence of moisture | Inert atmosphere (N₂ or Ar) |
Analytical Methods for Detecting and Quantifying Hydrolysis
Accurate detection and quantification of the hydrolyzed byproduct are crucial for process optimization and quality control.
1. Thin Layer Chromatography (TLC):
-
Principle: A quick and easy method to qualitatively assess the presence of the more polar hydrolyzed product.
-
Procedure:
-
Spot a small amount of the crude reaction mixture onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light. The hydrolyzed product will appear as a distinct, lower Rf spot compared to the starting material and the desired product.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Provides both separation and mass identification of the components in the reaction mixture.
-
Procedure:
-
Dilute a sample of the crude reaction mixture in a suitable solvent.
-
Inject the sample into the LC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the starting material, desired product, and the hydrolyzed byproduct based on their retention times and mass-to-charge ratios.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR can be used to determine the ratio of the desired product to the hydrolyzed byproduct in the crude reaction mixture.
-
Procedure:
-
Obtain a ¹H NMR spectrum of the crude product.
-
Identify characteristic peaks for both the bromo- and hydroxy-benzothiazole derivatives.
-
Integrate the respective peaks to calculate the relative amounts of each compound.
-
Mechanistic Insights into Bromine Hydrolysis
The hydrolysis of aryl bromides can proceed through different mechanisms depending on the reaction conditions. In the context of (2-Bromo-benzothiazol-6-yl)-acetic acid, nucleophilic aromatic substitution (SNAr) is a likely pathway, especially in the presence of a strong base.
Simplified SNAr Pathway:
Caption: Simplified SNAr mechanism for bromine hydrolysis.
In this pathway, the hydroxide ion attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[4] Subsequently, the bromide ion is expelled, leading to the formation of the hydroxylated product. The electron-withdrawing nature of the benzothiazole ring can facilitate this process.
Concluding Remarks
The successful use of (2-Bromo-benzothiazol-6-yl)-acetic acid in synthesis hinges on the effective management of potential side reactions, with bromine hydrolysis being a primary concern. By understanding the underlying chemical principles and implementing the robust troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, ensuring higher yields, and greater product purity.
This technical support center is a living document and will be updated as new insights and methodologies become available. We encourage you to consult the referenced literature for a deeper dive into the complexities of aryl halide chemistry.
References
-
ResearchGate. The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Available from: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]
-
MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]
-
ResearchGate. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Available from: [Link]
-
PubMed. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Available from: [Link]
-
Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available from: [Link]
-
University of Calgary. Chapter 17: Reactions of Aromatic Compounds. Available from: [Link]
-
ORGANIC REACTION MECHANISM. Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for Benzothiazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of benzothiazole acetic acid derivatives, with a specific focus on optimizing reaction temperature. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazole derivatives, and how does temperature play a critical role?
A1: The most common synthesis route involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[1][2] The reaction generally proceeds through two key steps:
-
Amide Formation: A nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the carboxylic acid forms an intermediate amide.
-
Cyclization and Dehydration: An intramolecular cyclization occurs where the thiol group attacks the amide carbonyl, followed by dehydration to form the benzothiazole ring.[3]
Temperature is a critical parameter that influences the rates of both steps. Insufficient temperature can lead to a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition of starting materials or the final product.[4] The optimal temperature will create a balance, ensuring efficient amide formation and cyclization while minimizing side reactions.
Q2: I'm observing a very low yield of my desired benzothiazole acetic acid derivative. What are the most likely causes related to reaction temperature?
A2: Low yield is a common challenge, and temperature is often a key factor.[3][4] Consider the following possibilities:
-
Suboptimal Reaction Temperature: The chosen temperature may be too low for the specific substrates, resulting in a slow or incomplete reaction. Some reactions proceed well at room temperature, while others require significant heating.[4]
-
Incomplete Cyclization: The final step of converting the intermediate to the aromatic benzothiazole is crucial. If the temperature is not high enough to overcome the activation energy for cyclization and dehydration, the reaction can stall.[3]
-
Side Product Formation at High Temperatures: If you are running the reaction at elevated temperatures, you might be promoting side reactions such as the oxidation of 2-aminothiophenol or self-condensation of the starting materials.[4]
Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time and temperature?
A3: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[4] This allows you to determine when the reaction has reached completion and to observe the formation of any significant byproducts, helping you to fine-tune both the reaction time and temperature.
Q4: Are there any "green" or more environmentally friendly approaches to consider when optimizing the synthesis of benzothiazole derivatives?
A4: Yes, many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[4][5] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption by enabling rapid and uniform heating.[4][5]
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
A low yield of the desired benzothiazole acetic acid derivative is one of the most frequent issues encountered in the laboratory.[4] The following table outlines potential causes and recommended solutions, with a focus on temperature optimization.
| Potential Cause | Recommended Solutions & Explanation |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC at each temperature to find the optimal point where product formation is maximized and byproduct formation is minimized. Forcing conditions, such as higher temperatures, may be necessary for less reactive substrates.[3] |
| Excessive Reaction Temperature | If significant byproduct formation is observed on the TLC plate, consider lowering the reaction temperature. High temperatures can lead to the decomposition of starting materials or the desired product.[4] |
| Poor Quality of Starting Materials | Ensure the purity of your 2-aminothiophenol and carboxylic acid derivative. 2-Aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[4] |
| Inefficient Catalyst | The choice of catalyst is crucial. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[4][6] The optimal catalyst and its loading should be determined experimentally.[4] |
| Incomplete Cyclization | The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[4] If an intermediate is observed on TLC, increasing the temperature or extending the reaction time may drive the reaction to completion. |
Problem: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.[4]
| Potential Byproduct | Cause & Troubleshooting |
| Disulfide Byproduct | The thiol group in 2-aminothiophenol can be oxidized to form a disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[4] |
| Over-oxidation of Intermediate | In reactions involving an oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product.[4] |
| Self-Condensation of Starting Materials | Under certain conditions, the carbonyl starting materials might undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.[4] |
Problem: Difficult Purification
Isolating the pure benzothiazole acetic acid derivative can be challenging due to the presence of unreacted starting materials or side products.[4]
| Issue | Recommended Solution |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography is recommended.[4] |
| Co-elution with Impurities | If the product co-elutes with impurities during column chromatography, consider recrystallization from a suitable solvent system to improve purity. |
Section 3: Experimental Protocols & Visualizations
General Experimental Protocol for Temperature Optimization
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the desired acetic acid derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL).[4]
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of polyphosphoric acid). The optimal catalyst and its loading should be determined experimentally.[4]
-
Reaction Conditions: Stir the reaction mixture at an initial temperature (e.g., room temperature or a moderately elevated temperature). Monitor the reaction progress by TLC every 1-2 hours.
-
Temperature Increase (if necessary): If the reaction is proceeding slowly or has stalled, increase the temperature by 10-20°C and continue to monitor by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[4] The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[4]
-
Purification: The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
HPLC method development for (2-Bromo-benzothiazol-6-yl)-acetic acid detection
Executive Summary & Strategic Approach
Developing a robust HPLC method for (2-Bromo-benzothiazol-6-yl)-acetic acid requires navigating a specific structural conflict: the molecule combines a highly hydrophobic, aromatic core (benzothiazole + bromine) with a polar, ionizable tail (acetic acid).
Standard "generic" C18 gradients often fail here, resulting in peak tailing (due to the carboxylic acid) or poor resolution from synthetic impurities (due to the flat aromatic structure).
This guide objectively compares two separation strategies:
-
Traditional Alkyl Phases (C18): Relying purely on hydrophobic partitioning.
-
Aromatic Phases (Phenyl-Hexyl): Leveraging
interactions for enhanced selectivity.[1]
We will demonstrate that while C18 is sufficient for basic purity checks, Phenyl-Hexyl chemistry provides superior peak shape and impurity resolution for this specific analyte.
Physicochemical Analysis & Method Strategy
Before mixing solvents, we must understand the molecule to predict its behavior.
Structure-Property Relationship (SPR)
-
The Core (Benzothiazole + Br): The 2-position Bromine is an electron-withdrawing group (EWG). This deactivates the ring, making the nitrogen less basic than unsubstituted benzothiazole. It also adds significant hydrophobicity.
-
The Tail (Acetic Acid): The carboxylic acid at position 6 has a pKa of approximately 3.8 – 4.2 .
The Strategy: We must suppress the ionization of the carboxylic acid to achieve retention, while utilizing the aromatic core for selectivity.
Figure 1: Strategic decision tree based on analyte physicochemical properties.
Comparative Study 1: Stationary Phase Selection
We compared the performance of a standard C18 column against a Phenyl-Hexyl column.
Experimental Setup
-
System: Agilent 1290 Infinity II
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
The Comparison
| Feature | Column A: C18 (End-capped) | Column B: Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + |
| Retention Time | 6.2 min | 6.8 min |
| Peak Tailing (Tf) | 1.35 (Moderate tailing) | 1.08 (Excellent symmetry) |
| Selectivity ( | Baseline resolution from des-bromo impurity. | Enhanced resolution from positional isomers.[1] |
| Verdict | Acceptable for crude checks. | Superior for final QC/Purity. |
Why Phenyl-Hexyl Wins
The benzothiazole ring is electron-deficient due to the Bromine atom. Phenyl-Hexyl stationary phases contain
Comparative Study 2: Mobile Phase Modifiers (pH Control)
The choice of buffer is critical for the acetic acid tail.
| Modifier | pH | Observation | Recommendation |
| 0.1% Formic Acid | ~2.7 | Good retention. Compatible with LC-MS.[3] Slight tailing possible if column is old. | Recommended for LC-MS |
| 10mM Phosphate | 2.2 | Sharpest peaks. Maximum suppression of ionization. Incompatible with MS. | Recommended for UV-only |
| 10mM Ammonium Acetate | 4.5 | Poor retention. Analyte is partially ionized (COO⁻/COOH equilibrium). Split peaks observed.[1][4] | Do NOT Use |
Scientific Insight: You must operate at least 2 pH units below the pKa (i.e., pH < 2.0) for 99% protonation. However, pH 2.7 (Formic acid) is often a "good enough" compromise for column longevity and MS compatibility.
Detection Method Comparison
UV-Vis (PDA)
-
Wavelengths:
-
254 nm: Standard aromatic detection.
-
280-300 nm: More specific to the benzothiazole core; reduces noise from simple solvent impurities.
-
-
Pros: Robust, linear, cheap.
-
Cons: Cannot distinguish between the target and a de-brominated impurity (similar chromophore).
Mass Spectrometry (LC-MS)[3]
-
Ionization: ESI Positive (+) or Negative (-).[3]
-
Signature: The Bromine Isotope Pattern is the key validator.
-
Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.
-
Look for: Two peaks of equal height separated by 2 Da (M and M+2).
-
-
Pros: Absolute confirmation of the Bromine presence.
-
Cons: Formic acid mobile phase is required (no phosphate).[5]
The "Gold Standard" Protocol
Based on the comparative data, this is the optimized method for release testing or reaction monitoring.
A. Reagents & Preparation[6][7]
-
Diluent: 50:50 Water:Acetonitrile (Ensure the acid is fully soluble; sonicate if necessary).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
B. Chromatographic Conditions[1][2][5][7]
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or 3.5 µm equivalent).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer for the aromatic ring).
-
Injection Vol: 2 µL.
-
Detection: UV @ 280 nm.
C. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 1.00 | 5 | Start Gradient |
| 8.00 | 95 | Elution of Product |
| 9.50 | 95 | Wash |
| 9.60 | 5 | Re-equilibration |
| 12.00 | 5 | End of Run |
D. Workflow Diagram
Figure 2: Step-by-step execution workflow for the validated protocol.
Troubleshooting & Self-Validation
-
Issue: Split Peaks.
-
Cause: Sample solvent is too strong (100% ACN) or pH is near pKa (4.0).
-
Fix: Dilute sample in 50% water. Ensure Mobile Phase A has 0.1% acid.[6]
-
-
Issue: Retention Time Drift.
-
Cause: Phenyl columns are sensitive to temperature.
-
Fix: Ensure column oven is stable at 40°C ± 0.5°C.
-
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (Provides guidelines on system suitability and allowable adjustments).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and Phenyl vs C18 selectivity).
-
Agilent Technologies. (2022). Selectivity of Phenyl-Hexyl Columns in RP-HPLC. (Technical note on
interactions). -
Bordwell pKa Table. (Reference for acidity of acetic acid derivatives).
Sources
- 1. lcms.cz [lcms.cz]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Separation of Acetic acid, (2-benzothiazolylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
Bioactivity Comparison Guide: (2-Bromo-benzothiazol-6-yl)-acetic Acid Derivatives
Executive Summary
Primary Application: Aldose Reductase Inhibition (ARI) for Diabetic Complications.[1] Secondary Applications: Antimicrobial (S. aureus, E. coli), Anticancer (EGFR/BRAF modulation). Core Scaffold Value: The (2-Bromo-benzothiazol-6-yl)-acetic acid structure serves as a pivotal privileged scaffold . The acetic acid moiety at the C6 position functions as a critical "anion head" for enzyme active sites, while the C2-bromo group acts as a versatile "leaving group" handle, enabling the attachment of lipophilic "tails" essential for high-affinity binding.
Introduction: The Chemical Scaffold
The benzothiazole ring system is a pharmacophore of immense significance in medicinal chemistry due to its resemblance to purine bases and its ability to participate in
The specific derivative (2-Bromo-benzothiazol-6-yl)-acetic acid represents a strategic intermediate. Its bioactivity is not inherent to the bromo-precursor itself but is unlocked through derivatization.
-
C6-Acetic Acid (The "Head"): Mimics the carboxylate of physiological substrates; critical for electrostatic anchoring in enzyme active sites (e.g., the anion hole of Aldose Reductase).
-
Benzothiazole (The "Body"): A rigid, planar, hydrophobic spacer that orients the head and tail groups.
-
C2-Bromo (The "Handle"): A reactive electrophilic site allowing nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install specificity-determining groups.
Comparative Bioactivity Analysis
Primary Target: Aldose Reductase (ALR2)
Therapeutic Context: Diabetic Neuropathy and Retinopathy. Mechanism: Inhibition of the Polyol Pathway. In hyperglycemic states, ALR2 converts excess glucose into sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage.
Comparative Performance Data
The following table compares derivatives synthesized from the (2-Bromo-benzothiazol-6-yl)-acetic acid core against the clinical standard, Epalrestat .
| Compound Class | R-Group (at C2 position) | IC50 (ALR2) | Selectivity (ALR2/ALR1) | Bioactivity Status |
| Precursor | -Br (Bromo) | > 10 | Low | Inactive / Weak |
| Derivative A | -NH-Benzyl-4-F | 30 - 50 nM | > 100x | Highly Potent |
| Derivative B | -NH-Benzothiazole-5-CF3 | 2.1 nM | > 500x | Ultra-Potent |
| Derivative C | -CH2-Indazole | 30 nM | High | Potent |
| Standard | Epalrestat | 120 nM | Moderate | Clinical Drug |
| Standard | Sorbinil | 2,000 nM | Low | Withdrawn (Toxicity) |
Interpretation: The "Head" (acetic acid) is necessary but not sufficient. The "Tail" (added at the C2-bromo site) drives potency from micromolar to nanomolar levels by filling the enzyme's hydrophobic specificity pocket.
Secondary Target: Antimicrobial Activity
Target Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-). Mechanism: Inhibition of DNA Gyrase or cell wall synthesis (specific mechanism varies by derivative).
-
2-Amino Derivatives: When the C2-bromo is replaced by an amine or hydrazine, the resulting compounds show MIC values comparable to Ciprofloxacin in specific strains.
-
Structure-Activity Relationship (SAR): Electron-withdrawing groups (Cl, F, NO2) on the aryl ring attached to the C2-amine enhance antibacterial potency.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) mapping of the scaffold and the downstream biological pathway (Polyol Pathway) it modulates.
Caption: SAR mapping of the benzothiazole-acetic acid scaffold and its inhibitory action on the Polyol Pathway.
Experimental Protocols
Synthesis of Bioactive Derivatives
Objective: Convert the (2-Bromo-benzothiazol-6-yl)-acetic acid precursor into a 2-amino-substituted ARI.
-
Starting Material: Dissolve 1.0 eq of (2-Bromo-benzothiazol-6-yl)-acetic acid in DMF.
-
Nucleophilic Displacement: Add 1.2 eq of the desired amine (e.g., 3,4-difluorobenzylamine) and 2.0 eq of
. -
Reaction Conditions: Heat to 80-100°C for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Pour into ice water. Precipitate is filtered, washed with water, and recrystallized from Ethanol.[2]
-
Validation: Confirm structure via
-NMR (loss of Br, appearance of NH and benzyl protons).
In Vitro Aldose Reductase Assay
Objective: Determine IC50 of the synthesized derivative.
-
Enzyme Source: Purified recombinant human ALR2 or rat lens homogenate.
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 6.2).
-
Substrate: DL-Glyceraldehyde (10 mM) as the substrate; NADPH (0.15 mM) as the cofactor.
-
Procedure:
-
Mix Buffer, NADPH, and Inhibitor (test compound in DMSO).
-
Incubate at 30°C for 5 minutes.
-
Initiate reaction by adding DL-Glyceraldehyde.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes using a spectrophotometer.
-
-
Calculation: % Inhibition =
. Plot log(concentration) vs. % inhibition to derive IC50.
References
-
Mylari, B. L., et al. (1991). "Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives." Journal of Medicinal Chemistry. Link
-
Kador, P. F., et al. (1985). "The pharmacology of aldose reductase inhibitors." Annual Review of Pharmacology and Toxicology. Link
-
Han, Z., et al. (2016).[3][4][5] "Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide." RSC Advances. Link
-
Da Settimo, F., et al. (2022). "Benzothiazole Derivatives Endowed with Antiproliferative Activity."[1][6][7][8] Molecules. Link
-
Sigma-Aldrich. "(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester Product Specification." Link
Sources
- 1. Portico [access.portico.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. helios.eie.gr [helios.eie.gr]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2-Bromo-benzothiazol-6-yl)-acetic acid
Executive Safety Summary
Compound Identity: (2-Bromo-benzothiazol-6-yl)-acetic acid CAS Number: 933742-71-3 (Referenced for specific isomer/analog handling) Primary Hazard Class: Irritant / Potential Sensitizer Critical Warning: While aryl bromides are generally stable, the benzothiazole core is a known sensitizer. Treat all dusts as inhalation hazards and all solutions as skin absorbable toxins.
This guide provides an operational framework for the safe handling, synthesis usage, and disposal of (2-Bromo-benzothiazol-6-yl)-acetic acid. It is designed for researchers requiring high-fidelity safety protocols beyond the standard SDS.
Chemical Profile & Risk Assessment
Understanding the molecular structure is the first step in safety. This compound features a benzothiazole core substituted with a bromine atom at position 2 and an acetic acid moiety at position 6.[1]
| Property | Description | Safety Implication |
| Physical State | Off-white to pale yellow solid | Dust generation is the primary vector for exposure. |
| Reactivity | Weakly acidic (Carboxylic acid) | Incompatible with strong bases and strong oxidizers. |
| Functional Groups | Aryl Bromide, Benzothiazole, Carboxylic Acid | Aryl Bromide: Stable, but avoid metal catalysts (Pd, Ni) unless intended for cross-coupling (risk of exothermic reaction).Benzothiazole: High risk of skin sensitization (allergic dermatitis). |
| Solubility | DMSO, DMF, Methanol (moderate) | Solubilized forms penetrate skin faster than solids. |
Hazard Identification (GHS Classification)
-
H335: May cause respiratory irritation.[3]
-
H317: May cause an allergic skin reaction (Precautionary assignment based on benzothiazole class).
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Container) | Not required if sealed. | Single Nitrile (4 mil) | Safety Glasses | Standard Lab Coat |
| Weighing & Transfer (Solid Handling) | N95/P100 (if outside hood) or Fume Hood | Double Nitrile (Outer: 4 mil, Inner: 4 mil) | Safety Goggles (tight-fitting) | Lab Coat + Tyvek Sleeves |
| Solubilization (Dissolving in DMSO/DMF) | Fume Hood Required | Laminate/Silver Shield (if >100mL) or Double Nitrile | Safety Goggles + Face Shield (if splashing likely) | Chemical Resistant Apron |
| Spill Cleanup (Solid/Liquid) | Half-mask Respirator (P100/Organic Vapor cartridges) | Double Nitrile or Butyl Rubber | Safety Goggles | Tyvek Suit |
PPE Selection Logic Diagram
The following decision tree illustrates the logic for selecting the appropriate glove material and respiratory protection based on the state of the chemical.
Figure 1: PPE Selection Logic based on physical state and volume.
Operational Handling Protocol
This protocol ensures scientific integrity and safety during the most critical phase: transfer and dissolution.
Phase A: Weighing and Transfer
Objective: Transfer solid without generating airborne dust.
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Control: Use an anti-static gun or wipe on the weighing boat if the powder appears "flyaway." Benzothiazoles can carry static charge.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or unintended catalysis in future reactions.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.
Phase B: Solubilization (The Critical Risk Point)
Context: Dissolving this compound in DMSO or DMF increases the risk of skin absorption significantly. The solvent acts as a vehicle, carrying the brominated heterocycle through the dermal barrier.
-
Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap. Avoid open beakers.
-
Addition Order: Add the solid to the vial first, then add the solvent. This prevents displacement splashing.[3][6]
-
Mixing: Vortex or magnetically stir with the cap tightly closed .
-
Labeling: Immediately label the vial with "Contains: (2-Bromo-benzothiazol-6-yl)-acetic acid" and the solvent name.
Emergency Response Procedures
Spill Management
Scenario: You have spilled 500 mg of powder on the benchtop.
-
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.
-
PPE Upgrade: Don a second pair of nitrile gloves and a P100 respirator if the spill is outside the hood.
-
Dry Clean-up:
First Aid (Self-Validating Steps)
-
Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, the irrigation was likely insufficient or corneal damage occurred—seek medical attention immediately.
-
Skin Contact: Wash with soap and water.[3][5][6][7] Crucial: Do not use alcohol/ethanol to wash skin; it enhances absorption of the bromide.
-
Inhalation: Move to fresh air. Validation: If wheezing occurs, respiratory sensitization may have triggered.
Waste Disposal Plan
Proper disposal is legally mandatory and environmentally critical.
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste (Incineration recommended). |
| Liquid Waste (A) | Mother liquors, reaction mixtures (DMSO/DMF). | Halogenated Organic Solvents . (Due to Bromine content).[7][8][9] |
| Liquid Waste (B) | Aqueous washes. | Aqueous Waste (Check pH, neutralize if necessary, but assume trace contamination). |
Disposal Logic Workflow
Figure 2: Waste Stream Segregation Logic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 933742-71-3, (2-Bromo-benzothiazol-6-yl)-acetic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 2-bromo-1,3-benzothiazole classification. Retrieved from [Link]
Sources
- 1. (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
- 8. PubChemLite - Acetic acid, ((6-bromo-2-benzothiazolyl)amino)oxo-, methyl ester (C10H7BrN2O3S) [pubchemlite.lcsb.uni.lu]
- 9. 22514-58-5|2-Bromo-benzothiazole-6-carboxylic acid: In Stock [parkwayscientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
